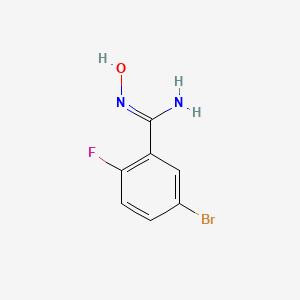
Carbazolepropyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbazolepropyltriethoxysilane is an organosilicon compound with the chemical formula C21H29NO3Si. It is known for its unique structure, which combines a carbazole moiety with a triethoxysilane group.
Preparation Methods
Carbazolepropyltriethoxysilane can be synthesized through a reaction between 3-carbazole propionaldehyde and triethoxysilane in an organic solvent. The reaction mixture is heated to a specific temperature to facilitate the reaction. The product is then purified through distillation or crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
Carbazolepropyltriethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also be performed, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moiety, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbazolepropyltriethoxysilane has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to be used in the development of biosensors and other biological applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of carbazolepropyltriethoxysilane involves its interaction with various molecular targets and pathways. The carbazole moiety can participate in π-π stacking interactions, while the triethoxysilane group can form strong bonds with inorganic materials. These interactions contribute to the compound’s effectiveness in various applications .
Comparison with Similar Compounds
Carbazolepropyltriethoxysilane can be compared with other similar compounds, such as:
3-Aminopropyltriethoxysilane: Used as a coupling agent and in the preparation of molecularly imprinted polymers.
Polycarbazole derivatives: Known for their excellent optoelectronic properties and used in applications like light-emitting diodes and rechargeable batteries.
This compound stands out due to its unique combination of a carbazole moiety and a triethoxysilane group, which imparts distinct properties and applications.
Properties
IUPAC Name |
3-carbazol-9-ylpropyl(triethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3Si/c1-4-23-26(24-5-2,25-6-3)17-11-16-22-20-14-9-7-12-18(20)19-13-8-10-15-21(19)22/h7-10,12-15H,4-6,11,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVYIPWLBNFVHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCN1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B6358017.png)


![6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B6358036.png)
![tert-Butyl 9-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B6358038.png)
![4-Methyl-2-[4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6358045.png)




![3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6358083.png)


